![molecular formula C6H12N2O6S B11727003 (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is a unique organic compound with a specific stereochemistry, indicated by the (4R) configuration This compound is characterized by the presence of an amino group, a sulfomethylcarbamoyl group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the sulfomethylcarbamoyl group through a series of reactions involving sulfonation and carbamoylation. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed to make the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfomethylcarbamoyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
科学的研究の応用
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(4S)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: The stereoisomer of the target compound.
4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: Without the specific stereochemistry.
4-amino-4-carbamoylbutanoic acid: Lacking the sulfomethyl group.
Uniqueness
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a sulfomethylcarbamoyl group. This combination of features makes it particularly valuable for certain applications in research and industry.
特性
分子式 |
C6H12N2O6S |
|---|---|
分子量 |
240.24 g/mol |
IUPAC名 |
(4R)-4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)/t4-/m1/s1 |
InChIキー |
LMWMHMYRQVQGDY-SCSAIBSYSA-N |
異性体SMILES |
C(CC(=O)O)[C@H](C(=O)NCS(=O)(=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
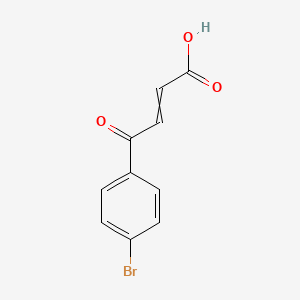
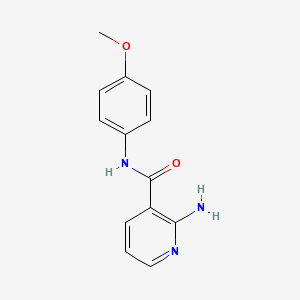
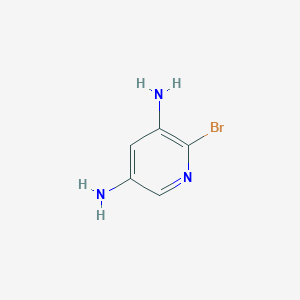
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
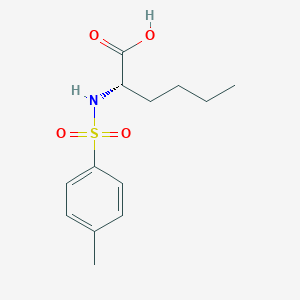
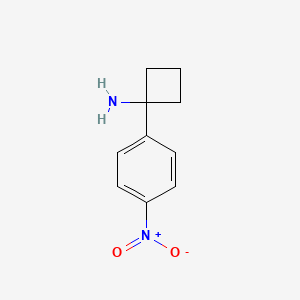

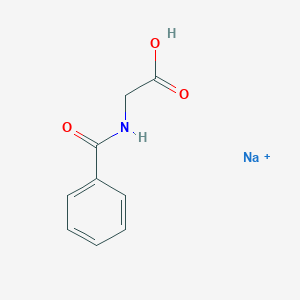
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
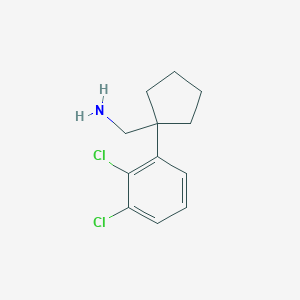
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
